

# 5-bromo-4-fluoro-1H-indazole CAS number 1082041-85-7 properties

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## Compound of Interest

Compound Name: **5-bromo-4-fluoro-1H-indazole**

Cat. No.: **B1439341**

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An In-Depth Technical Guide to **5-bromo-4-fluoro-1H-indazole** (CAS: 1082041-85-7):  
Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**5-bromo-4-fluoro-1H-indazole** is a halogenated heterocyclic compound that has emerged as a strategic building block in modern medicinal chemistry. The indazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of **5-bromo-4-fluoro-1H-indazole**, covering its physicochemical properties, a detailed synthetic pathway with mechanistic insights, its critical applications in drug discovery, and essential safety protocols. The strategic placement of the bromo and fluoro substituents on the indazole ring offers medicinal chemists a versatile platform for molecular elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of novel therapeutic agents.

## Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally defined by its physical and chemical characteristics. **5-bromo-4-fluoro-1H-indazole** is typically supplied as a solid, and its solubility profile makes it amenable to a wide range of standard organic reaction conditions.

Below is the chemical structure of **5-bromo-4-fluoro-1H-indazole**:

Caption: Chemical Structure of **5-bromo-4-fluoro-1H-indazole**.

A summary of its key properties is presented in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	1082041-85-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	215.02 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Light earth yellow solid powder	<a href="#">[1]</a>
Purity	Typically ≥95-97%	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	332.2 ± 22.0 °C at 760 mmHg (Predicted)	<a href="#">[1]</a>
Solubility	Soluble in DMSO, DMF, DCM, methanol; Insoluble in water	<a href="#">[4]</a>
Storage	Room temperature, dry, sealed, away from light	<a href="#">[1]</a>
Long-Term Storage	-20°C under an inert atmosphere (e.g., Nitrogen, Argon)	<a href="#">[4]</a>
Stability	Stable under recommended conditions; sensitive to moisture, air, and light over time	<a href="#">[4]</a>

**Expert Insight on Storage and Stability:** The recommendation for long-term storage at -20°C under an inert atmosphere is critical for maintaining the integrity of the compound.[\[4\]](#) The indazole ring, particularly the N-H proton, can be susceptible to slow oxidation or other degradation pathways upon prolonged exposure to air and light. For researchers using this compound in sensitive multi-step syntheses or high-throughput screening, ensuring high purity by adhering to these storage conditions is paramount to achieving reproducible results.

## Synthesis and Mechanistic Insights

A robust and scalable synthetic route is essential for the widespread application of a building block. A method for preparing **5-bromo-4-fluoro-1H-indazole** has been detailed in the patent literature, starting from the commercially available 3-fluoro-2-methylaniline.<sup>[5]</sup> The process involves three key transformations: bromination, diazotization/cyclization, and deprotection.

Caption: High-level overview of the synthetic workflow.

## Detailed Experimental Protocol

The following protocol is adapted from the methodology described in patent CN110452177A.<sup>[5]</sup>

### Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline

- Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a reaction vessel.
- Cool the solution to below 10°C using an ice bath.
- Add N-bromosuccinimide (NBS) (approx. 1.1 eq) portion-wise, ensuring the temperature remains below 10°C.
- Stir the reaction mixture at this temperature for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.
- Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
- Causality: NBS is chosen as the brominating agent because it is a mild and highly regioselective source of electrophilic bromine for activated aromatic rings like anilines. The reaction is run at a reduced temperature to control the reaction rate and prevent potential side reactions.

### Step 2: Synthesis of 1-acetyl-**5-bromo-4-fluoro-1H-indazole** (Ring Closure)

- Dissolve the 4-bromo-3-fluoro-2-methylaniline (1.0 eq) from Step 1 in acetic acid in a reaction vessel.
- Heat the mixture to approximately 110°C.
- Add isoamyl nitrite (approx. 1.2 eq) dropwise while maintaining the temperature.
- Stir the reaction at 110°C for 2-3 hours until TLC analysis indicates the consumption of the starting material.
- Cool the reaction and concentrate to dryness under reduced pressure.
- The crude product is then slurried in methanol and filtered to isolate the cyclized intermediate.
- Causality: This step is a classic example of indazole synthesis via diazotization of an ortho-substituted aniline. Isoamyl nitrite, in the presence of acetic acid, generates the nitrosonium ion (NO<sup>+</sup>), which diazotizes the aniline. The resulting diazonium salt is unstable at elevated temperatures and undergoes intramolecular cyclization, followed by acetylation by the acetic acid solvent, to form the protected indazole ring.

#### Step 3: Synthesis of **5-bromo-4-fluoro-1H-indazole** (Deprotection)

- Suspend the 1-acetyl-**5-bromo-4-fluoro-1H-indazole** from Step 2 in a mixture of methanol and water.
- Add a base such as potassium carbonate, sodium hydroxide, or potassium bicarbonate (approx. 1.5-2.0 eq) dissolved in water.
- Stir the mixture vigorously at room temperature for approximately 12 hours. Monitor the reaction by TLC.
- Upon completion, add additional water to precipitate the product fully.
- Filter the resulting solid, wash the filter cake thoroughly with water, and dry under vacuum to afford the final product, **5-bromo-4-fluoro-1H-indazole**.

- Causality: The acetyl protecting group on the indazole nitrogen is readily cleaved via base-catalyzed hydrolysis. This mild deprotection step is efficient and typically yields a clean product that can be isolated by simple filtration, making it suitable for large-scale production.  
[\[5\]](#)

## Core Applications in Medicinal Chemistry

The true value of **5-bromo-4-fluoro-1H-indazole** lies in its application as a versatile intermediate for constructing complex, biologically active molecules.[\[1\]](#) Its structure is pre-validated in numerous successful drug discovery campaigns.

### Kinase Inhibitor Development

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of oncology drugs. The indazole's nitrogen atoms are excellent hydrogen bond donors and acceptors, allowing them to mimic the adenine portion of ATP and bind effectively to the hinge region of the kinase active site.

The substituents on **5-bromo-4-fluoro-1H-indazole** serve distinct, strategic purposes:

- 5-Bromo Position: This is the primary attachment point for diversification. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[\[4\]](#) This allows for the systematic introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups to explore the solvent-front region of the ATP-binding pocket, a common strategy for enhancing potency and selectivity.
- 4-Fluoro Position: The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its strong electron-withdrawing nature can modulate the pKa of the indazole N-H, influence the molecule's overall lipophilicity and membrane permeability, and block a potential site of metabolic oxidation, thereby improving the drug's pharmacokinetic profile.

Caption: Generic Suzuki coupling using the bromo-indazole.

### Relevance to GLP-1 Receptor Agonists

While not a direct precursor, the core scaffold is highly relevant to cutting-edge metabolic disease therapies. The N-methylated analog, 5-bromo-4-fluoro-1-methyl-1H-indazole, is a known intermediate in the synthesis of Orforglipron, a non-peptide, orally available GLP-1 receptor agonist developed for type 2 diabetes and weight management.<sup>[6][7]</sup> This association underscores the importance of the 5-bromo-4-fluoro-indazole framework in accessing novel and high-value therapeutic targets beyond kinases.

## Safety, Handling, and Quality Control

As with any laboratory chemical, proper handling of **5-bromo-4-fluoro-1H-indazole** is essential for ensuring researcher safety. The compound is classified as hazardous, and the following information is critical.<sup>[4]</sup>

Safety Aspect	Details	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	[3]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4]

#### Handling Recommendations:

- Always handle this compound in a well-ventilated area or a chemical fume hood.
- Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

Quality Control: For ensuring the identity and purity of **5-bromo-4-fluoro-1H-indazole**, a combination of analytical techniques is recommended:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR: To confirm the chemical structure and the absence of significant organic impurities. A patent document confirms the use of  $^1\text{H}$  NMR for characterization.[5]
- LC-MS: To confirm the molecular weight and assess purity.
- HPLC: To obtain a precise quantification of purity (e.g., >97%).

## Conclusion

**5-bromo-4-fluoro-1H-indazole** is more than just a chemical intermediate; it is a strategically designed building block that provides a clear and efficient path to novel chemical entities with significant therapeutic potential. Its well-defined physicochemical properties, coupled with a scalable synthetic route, make it an invaluable tool for drug discovery programs. The dual functionalities of a cross-coupling handle (the bromo group) and a metabolic/physicochemical modulator (the fluoro group) on a privileged indazole scaffold empower medicinal chemists to accelerate the development of next-generation inhibitors and modulators for a range of challenging disease targets.

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## References

- 1. 5-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-bromo-4-fluoro-1H-indazole | 1082041-85-7 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 6. 5-Bromo-4-fluoro-1-methyl-1H-indazole | 1784678-61-0 [chemicalbook.com]
- 7. tianmingpharm.com [tianmingpharm.com]

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